Hydrazine, 1-(1-methylethyl)-1-phenyl-

Übersicht

Beschreibung

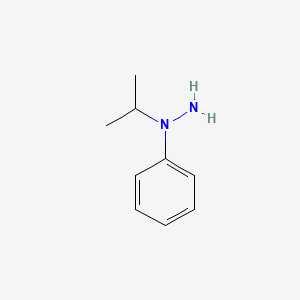

Hydrazine, 1-(1-methylethyl)-1-phenyl- is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylethyl group and another by a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(1-methylethyl)-1-phenyl- typically involves the reaction of hydrazine with isopropyl bromide and phenyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents may also be employed to improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Alkylation and Synthetic Preparation

The compound is synthesized via alkylation of phenylhydrazine with methyl halides under controlled conditions. A patented method involves:

-

Reagents : Phenylhydrazine, methyl iodide, sodium amide (NaNH₂).

-

Solvents : Tetrahydrofuran (THF), 1,2-dimethoxyethane, or acetonitrile.

-

Conditions : Inert atmosphere (nitrogen), 80–90°C.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | ~70% (with impurities) | |

| Primary Impurity | N-Methylaniline (>50% by GC) | |

| Selectivity | Favors alkylation at α-nitrogen |

This method avoids competing side reactions by using strongly basic conditions to deprotonate the hydrazine selectively .

Condensation with Carbonyl Compounds

1-Methyl-1-phenylhydrazine reacts with aldehydes/ketones to form hydrazones, critical in analytical chemistry and heterocyclic synthesis. For example, with ethyl acetoacetate:

Reaction Pathway :

-

Step 1 : Formation of N-methyl-3-oxobutanehydrazine intermediate.

-

Step 2 : Intramolecular cyclization to yield pyrazolone.

Comparison with Phenylhydrazine :

| Parameter | 1-Methyl-1-phenylhydrazine | Phenylhydrazine |

|---|---|---|

| Reactivity | Reduced due to steric hindrance | Higher nucleophilicity |

| Product Stability | Enhanced hydrazone stability | Less stable derivatives |

This steric effect influences regioselectivity in multi-step syntheses .

Hydrohydrazination with Terminal Alkynes

Gold(I)-catalyzed hydrohydrazination with terminal alkynes produces bioactive hydrazones. For example:

-

Catalyst : [{(2,4,6-t-Bu₃-C₆H₂O)(NCy₂)}methylidene]AuCl.

-

Conditions : 1 mol% catalyst, CH₃CN, 25°C.

-

Application : Synthesis of anticonvulsant hydrazones (e.g., 5-amino-1-alkyl-3,4-diphenyl-pyrazoles) .

Representative Reaction :

Key Features :

Comparison with Analogous Hydrazines

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| 1-Methyl-1-phenylhydrazine | Moderate nucleophilicity, steric hindrance | Hydrazone formation, pyrazolone synthesis |

| N,N-Dimethylhydrazine | Higher steric hindrance | Rocket fuel, limited in synthesis |

| Phenylhydrazine | High reactivity, no steric bulk | Carbohydrate analysis, heterocycles |

Key Research Findings

-

Regioselectivity : Methyl substitution reduces nucleophilicity at the adjacent nitrogen, favoring reactions at the less hindered site .

-

Catalytic Efficiency : Gold(I) complexes enhance hydrohydrazination rates by stabilizing intermediates .

-

Analytical Utility : Hydrazones derived from this compound improve detectability in GC-MS due to increased volatility .

For further details on synthetic protocols or mechanistic studies, consult primary sources .

Wissenschaftliche Forschungsanwendungen

Hydrazine, 1-(1-methylethyl)-1-phenyl- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Hydrazine, 1-(1-methylethyl)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydrazine, 1,1-bis(1-methylethyl)-: This compound has two 1-methylethyl groups instead of one phenyl group.

Hydrazine, 1-methyl-1-(1-methylethyl)-: This compound has a methyl group instead of a phenyl group.

Uniqueness

Hydrazine, 1-(1-methylethyl)-1-phenyl- is unique due to the presence of both a phenyl group and a 1-methylethyl group. This combination of substituents imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. The phenyl group contributes to its aromatic character, while the 1-methylethyl group influences its steric and electronic properties.

Biologische Aktivität

Hydrazine, 1-(1-methylethyl)-1-phenyl-, also known by its chemical identifier CAS No. 35292-56-9, is a compound that has garnered attention for its biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Hydrazine derivatives are characterized by the presence of a hydrazine functional group (–NH–NH2) attached to various alkyl or aryl groups. In the case of 1-(1-methylethyl)-1-phenyl-, the compound features an isopropyl group and a phenyl ring, which may influence its biological interactions.

The biological activity of hydrazine derivatives often involves several mechanisms:

- Enzyme Inhibition : Hydrazine compounds can inhibit various enzymes, including DNA methyltransferases and prolyl hydroxylases, which play crucial roles in cellular processes such as gene expression and hypoxia response .

- DNA Interaction : Hydrazines have been shown to intercalate into DNA, potentially leading to structural modifications that can result in genotoxic effects. This interaction is linked to the formation of reactive intermediates that can cause DNA strand breaks .

- Cell Cycle Arrest : Exposure to hydrazine has been associated with cell cycle arrest at the G2/M phase, suggesting that it may trigger cellular stress responses .

Toxicity and Carcinogenic Potential

Hydrazine compounds are known for their toxicological profiles:

- Carcinogenicity : Hydrazine is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Studies have indicated that it induces tumors in rodent models, although results vary across different assays regarding mutagenicity .

- Genotoxic Effects : The compound has demonstrated positive results in DNA strand break assays but negative results in mutation tests using mammalian cells. This discrepancy highlights the complexity of its biological effects and suggests that while it may cause DNA damage, it does not necessarily lead to mutations .

Case Studies and Research Findings

Several studies have investigated the biological activities and toxicological effects of hydrazine derivatives:

- Metabolic Activation : Research indicates that hydrazines undergo metabolic activation through enzymatic pathways leading to the formation of reactive species that bind to cellular macromolecules. This process is crucial for understanding their toxicity profiles .

- In Vivo and In Vitro Studies : A study conducted on FE1 lung epithelial cells revealed that exposure to hydrazine resulted in S-phase cell cycle arrest and activation of DNA damage checkpoint pathways. These findings underscore the compound's potential impact on cellular proliferation and genomic integrity .

- Therapeutic Applications : Despite its toxicity, hydrazine derivatives like hydralazine have been explored for their potential therapeutic benefits in managing hypertension and certain cancers due to their ability to inhibit DNA methylation .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits DNA methyltransferases; affects gene expression |

| DNA Interaction | Intercalates into DNA; causes strand breaks |

| Cell Cycle Impact | Induces G2/M phase arrest; activates DNA damage response pathways |

| Toxicity | Classified as a probable carcinogen; induces tumors in animal models |

| Therapeutic Potential | Investigated for use in hypertension management; inhibits tumor progression via epigenetic mechanisms |

Eigenschaften

IUPAC Name |

1-phenyl-1-propan-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKJMHUSPDZBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480186 | |

| Record name | Hydrazine, 1-(1-methylethyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35292-56-9 | |

| Record name | Hydrazine, 1-(1-methylethyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.